molecular formula C19H26BNO6 B3301056 1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester CAS No. 906000-55-3

1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3301056
CAS No.: 906000-55-3
M. Wt: 375.2 g/mol
InChI Key: DMFMWPGLVDKTPT-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester is a complex organic compound featuring an indole ring system, a boronic acid group, and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The boronic acid group can be introduced through a boronation reaction, often using boronic acids or boron trifluoride (BF3) as reagents. The dioxolane moiety can be formed through the reaction of aldehydes with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The boronic acid group can be reduced to borane derivatives.

  • Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of boronic acids.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Borane derivatives.

  • Substitution: Substituted dioxolanes.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.

  • Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties.

  • Organic Synthesis: It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity. The indole ring can interact with various receptors, modulating biological pathways.

Comparison with Similar Compounds

  • 1H-Indole-1-carboxylic acid, 2-borono-5-cyano-

  • 1H-Indole-1-carboxylic acid, 2-borono-6-methyl-

  • 1H-Indole-1-carboxylic acid, 2-borono-5-(2-ethoxyethyl)-

Uniqueness: This compound is unique due to its combination of the indole ring, boronic acid group, and dioxolane moiety, which provides a versatile platform for various chemical transformations and biological interactions.

Properties

IUPAC Name

[5-[3-(1,3-dioxolan-2-yl)propyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO6/c1-19(2,3)27-18(22)21-15-8-7-13(5-4-6-17-25-9-10-26-17)11-14(15)12-16(21)20(23)24/h7-8,11-12,17,23-24H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFMWPGLVDKTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CCCC3OCCO3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723247
Record name {1-(tert-Butoxycarbonyl)-5-[3-(1,3-dioxolan-2-yl)propyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906000-55-3
Record name {1-(tert-Butoxycarbonyl)-5-[3-(1,3-dioxolan-2-yl)propyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 3
Reactant of Route 3
1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 4
1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 5
1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 6
1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester

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